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molecular formula C12H14N2O4 B8812584 1-(6-Methoxy-7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 1116232-40-6

1-(6-Methoxy-7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No. B8812584
M. Wt: 250.25 g/mol
InChI Key: PRSUMLYGVRAMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981903B2

Procedure details

A solution of 1-acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline (500 mg, 2.44 mmol, Aldrich) in trifluoroacetic acid (4 mL, Aldrich) was treated with sodium nitrite (169 mg, 2.45 mmol, added slowly in about 4 portions, Aldrich). The dark brown reaction was stirred for 2 h and then poured over ice. The mixture was extracted with ethyl acetate and the organic layer was separated, dried over magnesium sulfate, filtered, concentrated, and purified by chromatography on SiO2 (0 to 100% ethyl acetate/hexanes) to give 1-acetyl-6-(methyloxy)-7-nitro-1,2,3,4-tetrahydroquinoline (357 mg, 59%). 1H NMR (400 MHz, DMSO-d6) is complicated due to amide rotomers δ ppm 1.83-1.94 (m, 2 H), 2.14-2.25 (m, 3 H), 2.76-2.85 (m, 2 H), 3.64-3.73 (m, 2 H), 3.86-3.92 (m, 3 H), 7.14-7.25 (m, 1 H), 8.38 (very broad singlet, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:13]2[C:8](=[CH:9][C:10]([O:14][CH3:15])=[CH:11][CH:12]=2)[CH2:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].[N:16]([O-:18])=[O:17].[Na+]>FC(F)(F)C(O)=O>[C:1]([N:4]1[C:13]2[C:8](=[CH:9][C:10]([O:14][CH3:15])=[C:11]([N+:16]([O-:18])=[O:17])[CH:12]=2)[CH2:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(=O)N1CCCC2=CC(=CC=C12)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added slowly in about 4 portions, Aldrich)
CUSTOM
Type
CUSTOM
Details
The dark brown reaction
ADDITION
Type
ADDITION
Details
poured over ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on SiO2 (0 to 100% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)N1CCCC2=CC(=C(C=C12)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 357 mg
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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